molecular formula C23H23ClN4O3S B2689482 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216877-91-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2689482
CAS RN: 1216877-91-6
M. Wt: 470.97
InChI Key: BDSQZKNSLHOGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonists

The compound is related to a series of nonpeptide angiotensin II (AII) receptor antagonists. These antagonists, such as 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, are known for their potent antihypertensive effect when orally administered. The acidic group at the 2'-position of the biphenyl is essential for high affinity for the AII receptor and good oral antihypertensive potency (Carini et al., 1991).

Methylglyoxal Formation and Detoxification

The compound is also involved in reactions forming methylglyoxal (MG), a highly reactive alpha-oxoaldehyde. MG modifies arginine and lysine residues in proteins, forming advanced glycation end-products. These products are associated with complications of diabetes and some neurodegenerative diseases. Methylglyoxal is formed during food processing, cooking, and prolonged storage, and its accumulation can be due to fasting, metabolic disorders, or defects in detoxification processes (Nemet et al., 2006).

Antiulcer Agents

Some derivatives of imidazol, including those similar to the subject compound, have been synthesized as potential antiulcer agents. These compounds showed good cytoprotective properties in both ethanol and HCl models, indicating their potential effectiveness in treating ulcer-related conditions (Starrett et al., 1989).

Adenosine Deaminase Inhibition

The compound is linked to the development of non-nucleoside adenosine deaminase (ADA) inhibitors, which are crucial in treating conditions like cancer and autoimmune disorders. Structure-based drug design (SBDD) utilizing crystal structures was used to optimize these inhibitors, indicating the significance of this compound in ADA inhibitor development (Terasaka et al., 2004).

Tandem Oxidative Aminocarbonylation-Cyclization

This compound is used in tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This synthesis process is significant in the creation of various derivatives that have potential applications in pharmaceuticals and materials science (Gabriele et al., 2006).

Electrophysiological Activity in Cardiology

The compound is part of a series of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potent electrophysiological activity in the heart. These compounds are potential candidates for treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S.ClH/c1-16-4-2-5-20-21(16)25-23(31-20)27(10-3-9-26-11-8-24-15-26)22(28)17-6-7-18-19(14-17)30-13-12-29-18;/h2,4-8,11,14-15H,3,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSQZKNSLHOGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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